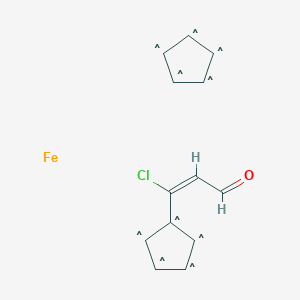

(1-Chloro-2-formylvinyl)ferrocene

Description

Properties

InChI |

InChI=1S/C8H6ClO.C5H5.Fe/c9-8(5-6-10)7-3-1-2-4-7;1-2-4-5-3-1;/h1-6H;1-5H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRKVVWRCJBKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=CC=O)Cl.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)/C(=C\C=O)/Cl.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFeO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopentadienyl Iron Complex Formation and Ferrocene Derivatization

Ferrocene serves as the foundational precursor for synthesizing (1-chloro-2-formylvinyl)ferrocene. The preparation of ferrocene itself has been optimized through methods involving iron chloride and cyclopentadienyl anions. A patented process combines FeCl₂, cyclopentadienyl sodium, diethylamine, and dibenzo-18-crown-6-potassium complex to achieve yields exceeding 70% within six hours . Key parameters include:

| Parameter | Value/Description |

|---|---|

| Reaction Time | 6–12 hours |

| Temperature | Room temperature (20–25°C) |

| Catalyst | Dibenzo-18-crown-6-potassium complex |

| Solvent | Diethylamine, petroleum ether (extraction) |

| Yield | 70–85% |

Functionalization of ferrocene to introduce the chloroformylvinyl group typically proceeds via Friedel-Crafts acylation or vinylation. While direct methods are sparingly documented, analogous pathways involve reacting ferrocene with chloroacrolein derivatives under acidic conditions. For instance, acrolein chlorination (as detailed in ) could be adapted to generate chloropropionaldehyde intermediates, which may subsequently react with ferrocene’s cyclopentadienyl rings.

Electrochemical Copolymerization Approach

Electrochemical methods enable direct polymerization of this compound into conductive films. A study demonstrated reductive electropolymerization in acetonitrile using cyclic voltammetry (CV) scans between 0.7 V and -2.15 V (vs. Ag⁺/Ag) . The process involves:

The copolymerization with Ru(bpy)(vpy)₂₂ enhances ferrocene incorporation, achieving comparable electroactive site density to homopolymers in fewer cycles. This method is advantageous for creating redox-active materials for catalytic applications, such as phenol oxidation .

Cross-Coupling Reactions and Modern Synthetic Techniques

Transition-metal-catalyzed cross-coupling offers modularity for assembling this compound. The Negishi coupling of ferrocenyl zinc chloride with halogenated vinyl aldehydes is a potential route, as evidenced by trisubstituted ferrocenyl triazatruxenes synthesized via similar methods . For example:

This method allows precise control over substitution patterns but requires anhydrous conditions and inert atmospheres.

Comparative Analysis of Synthesis Methods

Electrochemical polymerization is optimal for device integration, whereas derivatization suits bulk synthesis. Cross-coupling balances specificity with synthetic complexity.

Chemical Reactions Analysis

(1-Chloro-2-formylvinyl)ferrocene undergoes various types of chemical reactions, including:

Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions, which are useful in redox chemistry.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like silver salts, reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis

(1-Chloro-2-formylvinyl)ferrocene serves as a versatile reagent in organic synthesis. It is often utilized to create other ferrocene derivatives, which can be employed in various chemical reactions, including cross-coupling and polymerization processes. The compound's ability to undergo further reactions makes it valuable for synthesizing complex organic molecules.

Comparison with Similar Compounds

The compound's reactivity can be compared to other ferrocene derivatives, such as (1-Chloro-3-oxo-1-propenyl)ferrocene and 3-Ferrocenyl-3-chloropropenal. Its unique substitution pattern enhances its utility in specific synthetic pathways, making it an essential tool in organic chemistry.

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Chloro and formyl groups | Organic synthesis |

| (1-Chloro-3-oxo-1-propenyl)ferrocene | Different functional groups | Limited applications |

| 3-Ferrocenyl-3-chloropropenal | Similar reactivity | Niche applications |

Biological Research

Potential Biological Activities

Research has indicated that this compound may exhibit interactions with biological molecules, leading to potential therapeutic applications. Studies have explored its efficacy against various cancer cell lines, suggesting that it could play a role in the development of new anticancer agents. The compound's mechanism of action involves binding to specific molecular targets, modulating their activity, and potentially inhibiting tumor growth.

Case Study: Anticancer Activity

In vitro studies have shown that derivatives of ferrocene exhibit significant cytotoxicity against cancer cells. For instance, compounds derived from ferrocene have been tested against chloroquine-resistant strains of Plasmodium falciparum, demonstrating promising antimalarial activity as well . These findings suggest that this compound could be further investigated for its therapeutic potential.

Material Science

Development of Advanced Materials

this compound is integral to the development of advanced materials, particularly in the fields of catalysis and sensor technology. Its unique redox properties make it suitable for incorporation into polymers and metal-organic frameworks.

Catalytic Applications

The compound has been studied for its role as a catalyst in oxidation reactions and as a component in solid-state propellants. Research indicates that ferrocene-containing polymers can enhance combustion rates by regulating the burning process . Additionally, the compound's ability to generate hydroxyl radicals upon oxidation contributes to its effectiveness in degrading pollutants like ciprofloxacin.

Summary of Findings

The diverse applications of this compound highlight its importance across various scientific disciplines:

| Application Area | Key Findings |

|---|---|

| Chemical Synthesis | Serves as a reagent for synthesizing other ferrocene derivatives |

| Biological Research | Exhibits potential anticancer and antimalarial activities |

| Material Science | Used in developing catalysts and advanced materials |

Mechanism of Action

The mechanism by which (1-Chloro-2-formylvinyl)ferrocene exerts its effects is primarily through its redox activity. The ferrocene moiety can undergo reversible oxidation and reduction, making it a valuable component in redox chemistry. The molecular targets and pathways involved include electron transfer processes and interactions with various biological molecules, such as proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Ferrocene Derivatives

Ferrocene derivatives are distinguished by their substituents, which dictate their electronic properties, reactivity, and applications. Below is a comparative analysis of (1-Chloro-2-formylvinyl)ferrocene with structurally or functionally related compounds:

Vinyl Ferrocene Derivatives

- Structure : Unlike this compound, simple vinyl ferrocene lacks chloro and formyl groups.

- Reactivity : Vinyl ferrocene undergoes free radical addition reactions to form polymers or branched structures, whereas the chloro and formyl groups in this compound facilitate nucleophilic substitutions (e.g., hydrolysis to ethynyl derivatives) .

- Applications : Vinyl ferrocene is used in cross-linked polymers, while this compound serves as a synthon for ethynyl-linked macrocycles in electrochemical sensors .

Carboxyl-Substituted Ferrocenes

- Structure: Ferrocene derivatives with carboxyl groups (e.g., 2-indanone-1-carboxylic acid, compound 5 in ) feature electron-withdrawing substituents.

- In contrast, the chloro-formylvinyl group in this compound creates a conjugated system that stabilizes charge transfer .

- Applications: Carboxyl derivatives are used in bioorganometallic drug design, while this compound is tailored for materials synthesis .

Triazole-Substituted Ferrocenes

- Structure: Mono- and bis-substituted ferrocene triazole compounds () incorporate triazole rings instead of chloro-formylvinyl chains.

- Functionality : Triazole groups enable ion recognition via host-guest interactions, whereas the chloro-formylvinyl group in this compound is optimized for covalent bonding in macrocycles .

- Synthesis : Triazole derivatives are synthesized via click chemistry, contrasting with the forylation-hydrolysis route used for this compound .

Butacene and Catocene

- Structure : Butacene (a ferrocene-based HTPB binder) and catocene are bulkier derivatives with alkyl or polymeric chains.

Comparative Data Table

Research Findings and Trends

- Microwave Synthesis: Ferrocene derivatives, including this compound, exhibit an "antenna effect" under microwave irradiation, enabling faster esterification at lower temperatures compared to non-metallocene analogs .

- Electrochemical Behavior : Ethynyl-linked ferrocene macrocycles derived from this compound show enhanced electronic communication between ferrocene units, unlike saturated analogs .

- Safety Considerations : Chloro-substituted ferrocenes require careful handling due to increased sensitivity to friction and electrostatic discharge, unlike carboxyl or triazole derivatives .

Biological Activity

(1-Chloro-2-formylvinyl)ferrocene is a notable compound within the family of ferrocene derivatives, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

This compound features a ferrocene core, characterized by an iron atom sandwiched between two cyclopentadienyl rings. The introduction of the formylvinyl group at the 2-position enhances its reactivity and biological profile. The compound's unique structure contributes to its stability and low toxicity, making it a promising candidate for drug development.

Anticancer Properties

Research indicates that ferrocene derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound has been observed to enhance oxidative stress within cancer cells, leading to increased cell death. It may also interact with key regulatory proteins involved in apoptosis, such as MDM2, thereby stabilizing p53 and promoting tumor suppression .

- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including those resistant to conventional therapies. The compound's ability to overcome drug resistance is particularly noteworthy .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent:

- Antibacterial and Antifungal Effects : Various studies have reported that ferrocene derivatives possess antibacterial and antifungal properties. The compound has demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

- Mechanism : The antimicrobial activity is believed to stem from the disruption of microbial cell membranes and interference with metabolic processes .

Pharmacological Applications

The versatility of this compound extends beyond anticancer and antimicrobial applications:

- Drug Delivery Systems : Due to its redox properties, this compound can be utilized in drug delivery systems, particularly for targeted therapy in cancer treatment. Its ability to release active agents in response to specific stimuli enhances therapeutic efficacy .

- Biosensing Applications : The electrochemical properties of ferrocene derivatives make them suitable for biosensing applications, allowing for the detection of biomolecules associated with various diseases .

Comparative Analysis of Ferrocene Derivatives

The following table summarizes the biological activities of selected ferrocene derivatives compared to this compound:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Induces oxidative stress; MDM2 inhibition |

| Ferroquine | High | Low | Intercalation into DNA |

| Ferrocifen | Moderate | High | Disruption of cell membranes |

| Ferrocene-based thiosemicarbazones | High | Moderate | Apoptosis induction |

Q & A

Q. What are the established synthetic routes for (1-Chloro-2-formylvinyl)ferrocene, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation of ferrocene with chloroacetyl chloride followed by formylation. Key parameters include temperature control (80–100°C) and solvent selection (e.g., dichloromethane or toluene). Catalysts like AlCl₃ are critical for electrophilic substitution, but excess catalyst can lead byproducts. Yields range from 45–65%, with purity confirmed via HPLC (C₁₃H₁₁ClFeO, MW 270.53 g/mol) . For reproducible results, inert atmospheres (N₂/Ar) are recommended to prevent oxidation of the ferrocene moiety .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H NMR : Distinct signals for cyclopentadienyl (Cp) protons (δ 4.0–4.5 ppm), formyl (δ 9.8–10.2 ppm), and vinyl chloride (δ 6.2–6.8 ppm).

- IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 750–800 cm⁻¹ (C-Cl).

- XRD : Single-crystal analysis confirms planar geometry, with Fe-C distances averaging 2.04 Å .

Cross-validation with mass spectrometry (ESI-MS) ensures molecular ion alignment (m/z 270.5) .

Q. What are the solubility and stability considerations for this compound?

this compound is soluble in chlorinated solvents (e.g., CHCl₃, CH₂Cl₂) but poorly in water. Stability tests show decomposition above 150°C, with photodegradation under UV light. Storage in amber vials at –20°C in inert atmospheres is advised .

Advanced Research Questions

Q. How can conflicting NMR data for the formyl group be resolved?

Discrepancies in formyl proton shifts (δ 9.8–10.2 ppm) may arise from solvent polarity or paramagnetic impurities. Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) should be compared. Advanced techniques like 2D-COSY or NOESY can rule out coupling with Cp protons . Contradictions in integration ratios may indicate incomplete purification—re-crystallization from hexane/ethyl acetate (3:1) is recommended .

Q. What strategies optimize regioselectivity in the synthesis of derivatives?

Regioselectivity challenges in further functionalization (e.g., nucleophilic attacks on the formyl group) can be addressed by:

- Steric directing groups : Introducing bulky substituents on Cp rings to block undesired sites.

- Temperature modulation : Lower temperatures (–10°C) favor kinetic control for formyl reactivity over vinyl chloride.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution, guiding synthetic routes .

Q. How do crystallographic data inform electronic structure analysis?

Single-crystal XRD reveals a distorted tetrahedral geometry around Fe, with Cp rings tilted at 3–5°. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds), explaining packing efficiency and stability. Bond lengths (C-Cl: 1.72 Å; C=O: 1.21 Å) correlate with resonance stabilization of the vinyl chloride moiety .

Q. What are the pitfalls in interpreting electrochemical behavior?

Cyclic voltammetry (CV) in acetonitrile shows a quasi-reversible Fe²⁺/Fe³⁺ redox couple (E₁/₂ ≈ 0.45 V vs. Ag/AgCl). However, chloride dissociation in polar solvents can shift potentials. Controlled experiments with supporting electrolytes (e.g., TBAPF₆) and IR compensation are critical to avoid misinterpretation .

Methodological Guidance

8. Designing experiments to probe catalytic applications:

- Substrate scope : Test reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts.

- Kinetic studies : Monitor reaction progress via in situ FT-IR to identify rate-determining steps.

- Comparative analysis : Benchmark against analogous ferrocene derivatives (e.g., acetylferrocene) to assess electronic effects .

9. Addressing reproducibility issues in synthetic protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.